molecular formula C17H17ClFN3OS B6581220 1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1203245-85-5

1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B6581220
CAS No.: 1203245-85-5
M. Wt: 365.9 g/mol
InChI Key: XNXFVUPBJYPCEA-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a thiadiazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with cyclopropyl carboxylic acid derivatives under acidic conditions.

    Benzoylation: The benzoyl group can be introduced by reacting the intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring by cyclization of the intermediate with a suitable reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Researchers investigate the compound’s interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine can be compared with other similar compounds, such as:

    1-(2-chloro-4-fluorobenzoyl)-4-(1,3,4-thiadiazol-2-yl)piperidine: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    1-(2-chloro-4-fluorobenzoyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3OS/c18-14-9-12(19)3-4-13(14)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXFVUPBJYPCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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